molecular formula C11H23O4P B2913093 Diethyl 2-oxoheptyl phosphonate CAS No. 3450-65-5

Diethyl 2-oxoheptyl phosphonate

Cat. No.: B2913093
CAS No.: 3450-65-5
M. Wt: 250.275
InChI Key: DFXYFRLRTGSPPR-UHFFFAOYSA-N
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Description

Diethyl 2-oxoheptyl phosphonate is an organophosphorus compound with the molecular formula C11H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a heptyl chain with a ketone functional group at the second carbon position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-oxoheptyl phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction typically involves the use of diethyl phosphite and 2-bromoheptanone under controlled conditions. The reaction proceeds as follows:

    Reactants: Diethyl phosphite and 2-bromoheptanone.

    Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxoheptyl phosphonate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

    Oxidation: 2-oxoheptanoic acid.

    Reduction: 2-hydroxyheptyl phosphonate.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-oxoheptyl phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxoheptyl phosphonate: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl 2-oxopropyl phosphonate: Shorter alkyl chain but similar functional groups.

    Diethyl 2-oxohexyl phosphonate: One carbon shorter in the alkyl chain.

Uniqueness

Diethyl 2-oxoheptyl phosphonate is unique due to its specific alkyl chain length and the presence of both a ketone and phosphonate group

Properties

IUPAC Name

1-diethoxyphosphorylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYFRLRTGSPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3450-65-5
Record name Diethyl 2-oxoheptyl phosphonate
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